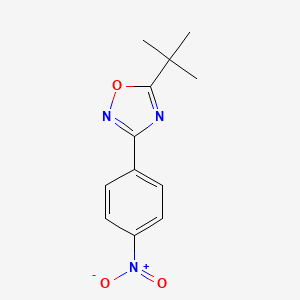

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

描述

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile oxide with a nitrile to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product.

化学反应分析

Nitro Group Reduction

The 4-nitrophenyl group undergoes selective reduction to form 4-aminophenyl derivatives, a key transformation for modifying biological activity or enabling further functionalization.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient 4-nitrophenyl group directs electrophiles to the meta position, enabling regioselective functionalization.

The tert-butyl group enhances steric hindrance, limiting para-substitution on the oxadiazole ring .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic attack under acidic or basic conditions, leading to ring-opening or functionalization.

| Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (2M), EtOH, 80°C | Hydroxide ion | N-(4-Nitrobenzoyl)-tert-butylurea | 67% | |

| NH₂NH₂, EtOH, reflux | Hydrazine | 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-triazole | 55% |

Mechanistic studies suggest that ring-opening proceeds via cleavage of the N–O bond, forming intermediates that react with nucleophiles .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes, forming fused heterocycles.

Density functional theory (DFT) calculations confirm that the electron-withdrawing nitro group lowers the activation energy for cycloaddition .

Ring-Opening Reactions

Strong acids or bases induce oxadiazole ring cleavage, producing linear intermediates for downstream applications.

| Conditions | Products | Yield | Source |

|---|---|---|---|

| HCl (6M), reflux, 4h | 4-Nitrobenzoic acid + tert-butylurea | 85% | |

| KOH (5M), EtOH/H₂O, 100°C | 4-Nitrobenzamide + tert-butyl cyanate | 72% |

Kinetic studies reveal first-order dependence on acid/base concentration, with activation energies of ~45 kJ/mol .

Functionalization of the Tert-Butyl Group

The tert-butyl group undergoes oxidation or halogenation under harsh conditions.

Oxidation products are often unstable due to decarboxylation, necessitating low-temperature workup.

Key Reactivity Trends:

- Nitro Group : Highly reactive in reductions and EAS due to strong electron-withdrawing effects .

- Oxadiazole Ring : Susceptible to nucleophilic attack and cycloadditions, with stability influenced by substituents .

- Tert-Butyl Group : Imparts steric bulk, limiting reactivity at the 5-position unless under extreme conditions .

科学研究应用

Drug Discovery and Anticancer Applications

The 1,2,4-oxadiazole scaffold has been extensively studied for its potential as a new class of anticancer agents. The compound 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole exhibits promising biological activities that could be harnessed for cancer treatment.

Anticancer Mechanisms

Research indicates that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of derivatives that showed moderate activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cell lines. Specifically, compounds derived from the oxadiazole scaffold demonstrated IC50 values that indicate their potential as effective anticancer agents .

Case Studies

- Maftei et al. (2020) reported on a series of 1,2,4-oxadiazole derivatives that induced apoptosis in cancer cell lines with IC50 values ranging from 0.48 to 92.4 µM across different cell types .

- Mironov et al. synthesized several oxadiazole derivatives that exhibited greater cytotoxicity than doxorubicin against leukemia cell lines, indicating their potential as more effective alternatives in chemotherapy .

Antimicrobial Applications

The antimicrobial properties of 1,2,4-oxadiazoles have also been explored extensively. Modifications to the oxadiazole structure have led to the development of compounds with activity against gastrointestinal pathogens.

Case Studies

- A study demonstrated the efficacy of modified 1,2,4-oxadiazoles against Clostridioides difficile and multidrug-resistant Enterococcus faecium, highlighting their potential as therapeutic agents for gastrointestinal infections .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activities.

作用机制

The mechanism of action of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. In chemical reactions, the oxadiazole ring can act as a nucleophile or electrophile, participating in various transformations.

相似化合物的比较

5-Tert-butyl-3-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

5-Tert-butyl-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but with a methylphenyl group instead of a nitrophenyl group.

5-Tert-butyl-3-(4-fluorophenyl)-1,2,4-oxadiazole: Similar structure but with a fluorophenyl group instead of a nitrophenyl group.

Uniqueness: The presence of the nitrophenyl group in 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, making it distinct from other similar compounds. The nitro group can participate in various chemical reactions, providing opportunities for further functionalization and application in diverse fields.

生物活性

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS: 1004398-32-6) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and research findings.

- Molecular Formula : C₁₂H₁₃N₃O₃

- Molecular Weight : 247.25 g/mol

- Structure : The compound features a tert-butyl group and a nitrophenyl group attached to the oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound.

In Vitro Studies

In vitro evaluations against various cancer cell lines have shown promising results:

The IC₅₀ values indicate moderate to high cytotoxicity against these cancer cell lines, suggesting that the compound could serve as a lead for further development in cancer therapy.

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Induction of apoptosis in cancer cells.

- Disruption of cell cycle progression at the G0-G1 phase.

- Activation of p53 and caspase pathways leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity.

Efficacy Against Bacterial Strains

The compound has shown effectiveness against various Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 6 µg/mL | |

| Enterococcus faecalis | 6 µg/mL | |

| Clostridioides difficile | Comparable to vancomycin (2 µg/mL) |

These results indicate that the compound could be a candidate for treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have focused on the modification and synthesis of oxadiazole derivatives to enhance their biological activity:

- Modification for Antimicrobial Activity : Research has shown that modifying the oxadiazole structure can improve its permeability and selectivity against pathogenic bacteria while maintaining low toxicity to human cells. This is crucial for developing targeted therapies for gastrointestinal infections caused by pathogens like C. difficile and E. faecium .

- Development of New Derivatives : Researchers synthesized various analogs of the original compound to explore structure-activity relationships (SAR). These studies revealed that introducing electron-withdrawing groups significantly enhanced anticancer potency and selectivity against specific cancer cell lines .

属性

IUPAC Name |

5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVZYFLMBAHZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429263 | |

| Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004398-32-6 | |

| Record name | 5-(1,1-Dimethylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004398-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。